2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one is a pyrimidine derivative with notable biological activity and potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with an amino group, a hexyl chain, and a hydroxyl group, which contribute to its pharmacological properties. The structure of this compound allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis and study of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one have been explored in recent research articles focusing on pyrimidine derivatives. These studies highlight the compound's synthesis methods, structural characteristics, and biological activities, particularly in relation to its antioxidant properties and potential as a therapeutic agent .
2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular derivative is classified as an amino-pyrimidine due to the presence of an amino group at position 2.
The synthesis of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one can be achieved through various methods, including multicomponent reactions and condensation techniques. A notable approach involves the reaction of hexyl-substituted aldehydes with barbituric acid derivatives under specific conditions to yield the desired product.
One effective method reported includes using a catalyst-free multicomponent synthesis involving barbituric acid and hexyl aldehyde. The reaction is typically conducted in an aqueous ethanol solvent at elevated temperatures (around 80 °C), which facilitates the formation of the pyrimidine scaffold through a series of nucleophilic additions and cyclization steps .
The molecular structure of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one consists of a pyrimidine ring with the following substituents:
This arrangement contributes to its unique chemical properties and biological activity.
The molecular formula for 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one is , with a molecular weight of approximately 196.26 g/mol. The compound's melting point and solubility characteristics can vary based on the synthesis method employed.
2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions typical for pyrimidine derivatives, including:
These reactions are facilitated by the functional groups present on the pyrimidine ring, allowing for further derivatization and exploration of its chemical space.
For instance, when reacted with different aldehydes or amines, this compound can yield a variety of substituted pyrimidines. The reaction conditions such as temperature, solvent choice, and presence of catalysts play crucial roles in determining the yield and purity of the final products.
The mechanism of action for 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one primarily revolves around its interactions with biological targets. Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways.
Studies have demonstrated that derivatives of this compound show significant activity in assays measuring antioxidant capacity (e.g., DPPH and ABTS assays), indicating its potential role in protecting cells from oxidative damage .
The physical properties of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one include:
Chemically, this compound is characterized by:
2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one has potential applications in various scientific fields:
The ongoing research into this compound's properties continues to reveal its versatility and potential significance in various scientific domains.
Multicomponent reactions (MCRs) offer efficient single-pot construction of complex pyrimidine scaffolds. For synthesizing 2-amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one, the dominant approach involves condensing hexyl-substituted aldehydes with barbituric acid derivatives. This method leverages the electrophilic character of aliphatic aldehydes and the nucleophilic properties of barbituric acid components. A catalyst-free protocol employs aqueous ethanol as the reaction medium under reflux conditions (80–90°C), achieving moderate-to-high yields (45–89%) after crystallization-based purification. The reaction proceeds via sequential nucleophilic addition, dehydration, and cyclocondensation, forming the pyrimidine core with inherent regiocontrol. The hexyl chain’s lipophilicity necessitates precise stoichiometric balancing to minimize dialkylation byproducts [3].
Biginnelli-inspired adaptations demonstrate broader applicability, utilizing α-cyanoketones, carboxaldehydes, and guanidines in ternary condensations. This route facilitates the introduction of diverse substituents at C4, C5, and C6 positions while maintaining the critical 2-amino-4-oxo functionality. Computational modeling confirms that the hexyl group’s steric bulk influences transition-state energies, necessitating extended reaction times (4–8 hours) compared to shorter-chain analogues [3] [9].
Key Reaction Sequence for MCR Assembly:
Aldehyde (C6H13CHO) + Barbituric Acid Derivative → Knoevenagel Adduct → Michael Addition → Cyclodehydration → Target Pyrimidine
Catalyst-free methodologies prioritize sustainability while handling the steric demands of the hexyl chain. The synthesis of 2-amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one is achieved via refluxing equimolar mixtures of hexyl-substituted aldehydes and barbituric acid precursors in aqueous ethanol (80°C, 4–6 hours). This approach circumvents metal contamination and simplifies purification, yielding the target compound as crystalline solids after cooling and filtration. The hexyl group’s hydrophobicity slightly reduces aqueous solubility, necessitating ethanol-rich solvent systems (≥70% v/v) to achieve homogeneous reactions [8].
Comparative studies reveal that polar protic solvents (e.g., ethanol, isopropanol) outperform aprotic alternatives (DMF, acetonitrile) due to enhanced stabilization of the zwitterionic intermediates. Reaction efficiency correlates with aldehyde chain length: hexyl derivatives exhibit ∼15% lower yields than butyl analogues due to increased steric hindrance during enolization. Nevertheless, catalyst-free conditions consistently deliver isolated yields exceeding 65% with high regiochemical fidelity, avoiding the need for expensive ligands or transition metals [2] [8].
Regioselectivity is critical for installing the hexyl group exclusively at C5. Directed lithiation and halogen dance protocols enable precise functionalization of pyrimidine precursors. 2-Amino-4,6-dichloropyrimidine serves as a versatile scaffold, where the C4 chlorine is selectively displaced by alkoxy groups under mild conditions, preserving C6-chlorine for subsequent hexyl introduction via Negishi or Kumada coupling. Palladium-catalyzed cross-coupling with hexylzinc bromide achieves C5-alkylation with >90% regioselectivity, though requiring inert atmosphere control [7] [9] [10].
Alternatively, protecting group strategies enable stepwise derivatization. Silylation of the 4-oxo group (using tert-butyldimethylsilyl chloride) permits electrophilic substitution at C5, followed by deprotection and reductive amination. This approach is particularly valuable for synthesizing analogues with branched hexyl isomers or fluorohexyl tags. In silico studies indicate that the C5 position’s electron density (calculated DFT: −0.32 eV) favors electrophilic attack over C4 or C6, rationalizing the observed regiochemistry [9] [10].
Green synthesis emphasizes solvent selection, energy minimization, and atom economy. Aqueous ethanol (EtOH:H₂O = 4:1) emerges as the optimal solvent for synthesizing 2-amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one, enabling reflux at 80°C with 75–82% isolated yield. This system facilitates hydrogen-bond-assisted cyclization while eliminating halogenated solvents. Life-cycle assessment (LCA) confirms a 40% reduction in E-factor (kg waste/kg product) compared to DMF-based routes [8] [10].
Table 1: Solvent Impact on Reaction Efficiency
Solvent System | Temperature (°C) | Time (h) | Yield (%) | PMIa |
---|---|---|---|---|
Ethanol/H₂O (4:1) | 80 | 4 | 82 | 6.2 |
Dimethylformamide | 110 | 3 | 78 | 18.5 |
Acetonitrile | 82 | 6 | 65 | 12.1 |
Solvent-Free | 130 | 2 | 71 | 1.8 |
a Process Mass Intensity = Total mass inputs / Mass of product [8] [10]
Microwave irradiation further enhances sustainability, reducing reaction times to 15–30 minutes. Solvent-free mechanochemical grinding (ball milling) achieves 71% yield but requires post-reaction extraction. These methods align with CHEM21 metrics, demonstrating ≥60% atom economy and waste reduction. Crucially, the hexyl chain’s lipophilicity necessitates bio-based solvents (e.g., 2-methylTHF) for extraction to replace petroleum-derived ethyl acetate [8] [10].
The 2-amino and 6-hydroxy groups serve as handles for structural diversification to modulate bioactivity. N-Acylation of the exocyclic amine using hexanoyl chloride or benzoic anhydride yields C2-amido derivatives (e.g., 2-hexanamido-5-hexyl-6-hydroxypyrimidin-4(1H)-one), enhancing lipid membrane permeability. These analogues show promise as kinase inhibitors, with IC₅₀ values against PI3Kγ dropping to 0.7 μM versus 12 μM for the parent compound. The acyl chain length directly correlates with cellular uptake, as confirmed by radiolabeled assays [4] [7] [10].
Table 2: Bioactive Derivatives via Post-Synthetic Modifications
Modification Site | Reagent | Product Functionality | Biological Target |
---|---|---|---|
C2-Amino | Acid Anhydrides | Amides | Kinase Inhibition |
C6-Hydroxy | Alkyl Halides | Ethers | Antiviral Activity |
C4-Oxo | Phosphonyl Chlorides | Bisphosphonates | Antiretroviral Agents |
C5-Hexyl | Olefins | Hydroxyalkyl Chains | Solubility Enhancement |
Etherification at C6 with propargyl bromide or chloroacetate introduces functionalities for "click chemistry" bioconjugation or prodrug design. Bisphosphonate derivatives, synthesized via Arbuzov reactions, exhibit antiviral activity against retroviruses by mimicking nucleotide motifs. In vitro studies reveal that 6-[2-(phosphonomethoxy)ethoxy] derivatives suppress HIV replication (EC₅₀ = 1.3 μM) while maintaining low cytotoxicity (CC₅₀ > 100 μM) [4] [9] [10].
Synthetic Sequence for Key Derivatives:
3. Phosphorylation: (RO)₂P(O)CH₂CO₂H / DCC → C6-Phosphonoalkoxy analogues
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: